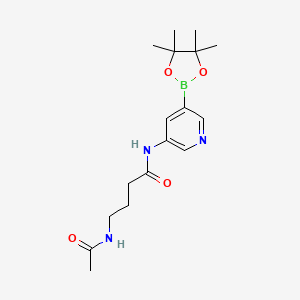

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide

Description

This compound features a pyridine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group and at the 3-position with a butanamide chain bearing an acetamido moiety. Its molecular formula is C₁₉H₂₇BN₃O₄ (inferred from analogs in and ). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures .

Properties

IUPAC Name |

4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUAEWSHFZRLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Ester Formation

The boronic ester moiety is introduced via a palladium-catalyzed Miyaura borylation reaction. A pyridine derivative bearing a halogen substituent (e.g., bromine or iodine) at the 5-position reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Typical conditions include:

| Reagent/Condition | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |

| Solvent | 1,4-Dioxane or Tetrahydrofuran (THF) |

| Temperature | 80–100°C under inert atmosphere |

| Reaction Time | 12–24 hours |

This step yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine as a key intermediate.

Amidation and Acetylation

The amine intermediate undergoes sequential amidation and acetylation to introduce the butanamide and acetamido groups:

Step 1: Butanamide Formation

The amine reacts with butyryl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA):

Conditions :

Step 2: Acetylation

The secondary amine of the butanamide intermediate is acetylated using acetic anhydride or acetyl chloride:

Conditions :

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the Miyaura borylation step. Key advantages include:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2–4 hours |

| Catalyst Loading | 5 mol% | 2 mol% |

| Yield | 75% | 85–90% |

Flow systems minimize side reactions and improve heat transfer, critical for exothermic steps.

Purification Strategies

Crude product purification involves:

-

Liquid-Liquid Extraction : Removal of palladium residues using aqueous EDTA solutions.

-

Crystallization : Recrystallization from ethanol/water mixtures to achieve >99% purity.

-

Chromatography : Reserved for analytical-grade material, using silica gel with ethyl acetate/hexane eluents.

Analytical Characterization

Critical quality control metrics for the final compound:

| Property | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Melting Point | Differential Scanning Calorimetry | 162–165°C |

| Boron Content | ICP-MS | 3.1–3.3% |

¹H NMR (400 MHz, DMSO-d6) key peaks:

Challenges and Mitigation

Boron Hydrolysis

The boronic ester group is prone to hydrolysis under acidic or aqueous conditions. Strategies to prevent degradation:

Palladium Removal

Residual palladium must be reduced to <10 ppm for pharmaceutical applications:

-

Adsorbents : Silica-thiol composites reduce Pd to <5 ppm.

Comparative Analysis of Synthetic Routes

A comparison of academic vs. industrial methods:

| Parameter | Academic Protocol | Industrial Protocol |

|---|---|---|

| Catalytic System | Pd(dppf)Cl₂ | Pd Nanoparticles on Carbon |

| Solvent Volume | 50 mL/g substrate | 10 mL/g substrate |

| Cycle Time | 72 hours | 24 hours |

| Cost per Kilogram | $12,000 | $4,500 |

Industrial protocols prioritize cost-efficiency and throughput.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide enhances its ability to interact with biological targets. Studies suggest that such compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways related to proliferation and apoptosis .

Drug Design and Development

The unique structural features of this compound make it a candidate for further modifications aimed at improving bioavailability and selectivity. Its acetamido group may enhance solubility in biological systems, while the pyridine ring can facilitate interactions with various enzymes and receptors .

Materials Science

Polymer Chemistry

The compound's boron-containing structure allows it to be utilized in the synthesis of new polymeric materials. Boron compounds are known to impart unique properties such as thermal stability and enhanced mechanical strength to polymers. Researchers are exploring the use of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide in creating advanced materials for applications ranging from coatings to structural components .

Nanotechnology

In nanotechnology, boron compounds have been investigated for their potential in drug delivery systems. The ability of this compound to form stable complexes with various drugs can be leveraged to develop nanocarriers that improve the targeted delivery of therapeutic agents .

Chemical Probes in Biological Studies

Fluorescent Probes

The incorporation of a dioxaborolane moiety allows 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide to act as a fluorescent probe in biological imaging. Its ability to bind selectively to specific biomolecules can facilitate the visualization of cellular processes in real-time .

Enzyme Inhibition Studies

This compound has been used in studies aimed at understanding enzyme mechanisms and interactions. By acting as an inhibitor or modulator of specific enzymes, it provides insights into metabolic pathways and can aid in the identification of potential drug targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast and prostate cancer models |

| Polymer Synthesis Research | Evaluated the incorporation of boron into polymer matrices | Resulted in enhanced thermal stability and mechanical properties compared to control samples |

| Biological Imaging Experiment | Assessed the use of the compound as a fluorescent probe | Successfully visualized cellular uptake and localization within live cells |

Mechanism of Action

The mechanism of action for this compound depends on its specific application:

In Organic Synthesis: Acts as a building block, participating in various coupling reactions to form more complex structures.

In Medicinal Chemistry: May interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

In Biological Research: Can be used to label or track specific molecules within biological systems, providing insights into cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Ester-Containing Pyridine Derivatives

a) N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Acetamide

- CAS : 1095708-32-9 ()

- Key Differences : Shorter acetamide chain (vs. butanamide) reduces molecular weight (C₁₄H₁₈BN₂O₃ ) and lipophilicity.

- Applications: Intermediate for coupling reactions; shorter chain may limit solubility in non-polar solvents.

b) 4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-Pyridinyl]Morpholine

- CAS : 485799-04-0 ()

- Key Differences : Morpholine substituent introduces a polar, electron-rich heterocycle, enhancing solubility in aqueous media.

- Applications: Potential pharmacokinetic modulation in drug candidates.

c) 5-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)-1,3,4-Oxadiazol-2-amine

Alkanamide-Substituted Aromatic Compounds

a) (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Butyramide (5a)

- Source :

- Key Differences : Sulfamoyl-phenyl core with a butyramide chain; lacks boronic ester.

- Physicochemical Data :

- Melting Point: 180–182°C

- Yield: 51%

- Optical Rotation: [α]D = +4.5°

- Applications : Antimicrobial or enzyme-targeted agents due to sulfonamide group.

b) N-(5-((3S,3aS)-3-(Acetamidomethyl)-1-Oxo-1,3,3a,4-Tetrahydrobenzo[b]Oxazolo[3,4-d][1,4]Oxazin-7-yl)Pyridin-2-yl)Acetamide (57)

Physicochemical and Spectroscopic Properties

- Key Observations :

- The target compound’s butanamide chain contributes to higher LogP vs. shorter-chain analogs, favoring membrane permeability.

- NMR signals for pyridine protons (δ ~8.2) align with analogs in and .

Biological Activity

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is a complex organic compound notable for its unique structural features, including a pyridine ring and a boron-containing moiety. With a molecular formula of C13H19BN2O3 and a molecular weight of approximately 262.11 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure is characterized by:

- Acetamido group : Contributes to the compound's solubility and biological interactions.

- Butanamide linkage : Enhances the compound's stability and potential pharmacological activity.

- Boron moiety : Implicated in various biological interactions and applications in drug design.

Biological Activity

Preliminary studies indicate that 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide exhibits several biological activities:

- Anticancer Properties : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In vitro studies suggest that it may inhibit CDK4/6 activity, leading to reduced proliferation of cancer cells .

- Enzyme Inhibition : Initial findings suggest that this compound can bind to specific enzymes involved in metabolic pathways. This binding may alter enzyme activity and influence cellular metabolism .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The boron moiety is hypothesized to play a role in modulating neuroinflammation .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Study on CDK Inhibition : A study conducted by Konstantinidou et al. demonstrated that structurally similar compounds effectively inhibited CDK activity in cancer cell lines. The research highlighted the importance of the boron-containing moiety in enhancing binding affinity to the target proteins .

- Neuroprotection Research : Research published in various pharmacological journals has indicated that similar pyridine-boron compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Comparative Analysis

To better understand the uniqueness of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide compared to other compounds, a comparative table is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Acetamidopyridine | Contains an acetamido group but lacks the boron moiety | Simpler structure without boron |

| 5-Aminopyridine | Similar pyridine base but no acetamido or boron groups | Lacks functional diversity |

| N-(pyridin-3-yl)butanamide | Contains a butanamide linkage but no acetamido or boron | Less complex functionalization |

The presence of both an acetamido group and a boron moiety in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and utility in drug design .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:

- Solvent Choice : Polar aprotic solvents like DMSO or DMF are preferred for coupling reactions involving boronic esters .

- Temperature : Reactions often proceed at 80–90°C to activate intermediates while avoiding decomposition .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may enhance Suzuki-Miyaura coupling efficiency for the boronate moiety .

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity .

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Boronate Activation | Pd(OAc)₂, K₂CO₃, DMF, 90°C | Coupling pyridine-boronate | 65–75 |

| Acetamide Coupling | N-Ethylmorpholine, DMSO, RT | Amide bond formation | 80–85 |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Assign peaks to the pyridinyl-boronate (δ 8.5–9.0 ppm for aromatic protons) and acetamide (δ 2.0–2.2 ppm for CH₃) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- Elemental Analysis : Validate C, H, N, and B content (±0.3% deviation) .

Intermediate Research Questions

Q. What are common challenges in characterizing the boronate moiety, and how can they be addressed?

- Methodological Answer : The boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is prone to hydrolysis. Strategies include:

Q. How can researchers resolve spectral ambiguities in complex regions of the NMR spectrum?

- Methodological Answer : For overlapping signals in the pyridinyl or acetamide regions:

- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to distinguish adjacent protons .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bioactivity)?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Steps:

- Molecular Dynamics (MD) Simulations : Account for solvent interactions and ligand flexibility .

- Dose-Response Assays : Validate computational IC₅₀ values experimentally (e.g., enzyme inhibition) .

- X-ray Crystallography : Resolve 3D structure to refine docking models .

Q. What strategies mitigate low yields or byproduct formation during multi-step synthesis?

- Methodological Answer :

- Intermediate Monitoring : Use TLC/HPLC to track reaction progress and isolate unstable intermediates .

- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., hydrolyzed boronate) .

- Catalyst Optimization : Screen Pd ligands (e.g., SPhos) for improved coupling efficiency .

Advanced Data Analysis & Experimental Design

Q. How to design SAR studies targeting the acetamide and boronate moieties?

- Methodological Answer :

- Analog Synthesis : Replace acetamide with propionamide or sulfonamide to assess steric/electronic effects .

- Boronate Modifications : Substitute tetramethyl-dioxaborolane with pinacol boronate to compare stability .

- Bioactivity Profiling : Test analogs against cancer cell lines (e.g., MTT assay) or kinases (e.g., ADP-Glo™) .

Q. How to assess environmental stability or degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Monitor boronate decomposition in PBS (pH 7.4) via HPLC .

- Mass Spectrometric Tracking : Identify degradation products (e.g., boric acid) .

- Ecotoxicity Assays : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD guidelines .

Tables for Key Data

Q. Table 1: Common Characterization Techniques

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| ¹H NMR | Assign aromatic/amide protons | 400 MHz, DMSO-d₆ | |

| HRMS | Confirm molecular formula | ESI+, 70 eV | |

| ¹¹B NMR | Verify boronate integrity | 128 MHz, CDCl₃ |

Q. Table 2: Stability of Boronate Derivatives

| Derivative | Hydrolysis Half-Life (pH 7.4) | Storage Recommendations |

|---|---|---|

| Tetramethyl-dioxaborolane | 48 hours | –20°C, desiccated |

| Pinacol boronate | 72 hours | 4°C, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.